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molecular formula C6H9BrO2 B8667050 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No. B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05565577

Procedure details

With moderate agitation, a 20 gallon reactor system was charged with cyclohexane (29.12 L), 2-bromo-malonaldehyde (2.33 kg), p-toluenesulfonic acid monohydrate 43.94 g, and 2-propanol (4.65 L). The contents of the reactor were heated to allow for the removal of distillate under atmospheric pressure (jacket temp. 95° C. and process temp. at 66.4° C.). A total of 16 L of distillate was removed from the reaction via the cooling tower. This represents approximately 47% of the total volume of cyclohexane/2-propanol (33.77 L) being removed from the reactor. The reaction solution was cooled to near ambient temperature and transferred to a 10 gallon reactor system at 40° C. An additional 6 L of distillate was removed under vacuum (~64 torr, jacket temp. 62° C., and reaction temp. 25° C.). The mobile dark orange oil was drained from the vessel and transferred to a rotary evaporator receiver flask and further concentrated under house vacuum at ~30° C. using a rotary evaporator. About 0.2 L more of solvent was removed. Total product obtained was 3.072 kg (16 mol, 103% yield). The product was used as obtained in the next step. This material is unstable and must be kept in a freezer (<-5° C., under nitrogen). The shelve-life is about 2 weeks.
Quantity
29.12 L
Type
reactant
Reaction Step One
Quantity
2.33 kg
Type
reactant
Reaction Step One
Quantity
43.94 g
Type
reactant
Reaction Step One
Quantity
4.65 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5]CCC1.[Br:7][CH:8]([CH:11]=[O:12])[CH:9]=[O:10].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(O)C>[Br:7][C:8](=[CH:11][O:12][CH:6]([CH3:5])[CH3:1])[CH:9]=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
29.12 L
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
2.33 kg
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
43.94 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4.65 L
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the reactor were heated
CUSTOM
Type
CUSTOM
Details
to allow for the removal of distillate under atmospheric pressure (jacket temp. 95° C. and process temp. at 66.4° C.)
CUSTOM
Type
CUSTOM
Details
A total of 16 L of distillate was removed from the reaction via the cooling tower
CUSTOM
Type
CUSTOM
Details
This represents approximately 47% of the total volume of cyclohexane/2-propanol (33.77 L) being removed from the reactor
CUSTOM
Type
CUSTOM
Details
transferred to a 10 gallon reactor
CUSTOM
Type
CUSTOM
Details
at 40° C
CUSTOM
Type
CUSTOM
Details
An additional 6 L of distillate was removed under vacuum (~64 torr, jacket temp. 62° C., and reaction temp. 25° C.)
CUSTOM
Type
CUSTOM
Details
transferred to a rotary evaporator receiver flask
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated under house vacuum at ~30° C.
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
About 0.2 L more of solvent was removed
CUSTOM
Type
CUSTOM
Details
Total product obtained
CUSTOM
Type
CUSTOM
Details
as obtained in the next step
CUSTOM
Type
CUSTOM
Details
must be kept in a freezer (<-5° C., under nitrogen)
WAIT
Type
WAIT
Details
The shelve-life is about 2 weeks

Outcomes

Product
Name
Type
Smiles
BrC(C=O)=COC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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